molecular formula C12H24N2O B11972489 N-Cyclohexyl-N'-(1-methylbutyl)urea CAS No. 303091-95-4

N-Cyclohexyl-N'-(1-methylbutyl)urea

Cat. No.: B11972489
CAS No.: 303091-95-4
M. Wt: 212.33 g/mol
InChI Key: FJQRSEXWVWHZQL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(1-methylbutyl)urea is an organic compound with the molecular formula C12H24N2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH2-CO-NH2) substituted with cyclohexyl and 1-methylbutyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(1-methylbutyl)urea typically involves the reaction of cyclohexylamine with 1-methylbutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cyclohexylamine+1-Methylbutyl isocyanateN-Cyclohexyl-N’-(1-methylbutyl)urea\text{Cyclohexylamine} + \text{1-Methylbutyl isocyanate} \rightarrow \text{N-Cyclohexyl-N'-(1-methylbutyl)urea} Cyclohexylamine+1-Methylbutyl isocyanate→N-Cyclohexyl-N’-(1-methylbutyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’-(1-methylbutyl)urea may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1-methylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(1-methylbutyl)urea is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(2-methylcyclohexyl)urea
  • N-Cyclohexyl-N’-(1-methylhexyl)urea
  • N-Cyclohexyl-N’-(cyclohexylmethyl)urea
  • N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea

Uniqueness

N-Cyclohexyl-N’-(1-methylbutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are desired.

Properties

CAS No.

303091-95-4

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-cyclohexyl-3-pentan-2-ylurea

InChI

InChI=1S/C12H24N2O/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3,(H2,13,14,15)

InChI Key

FJQRSEXWVWHZQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

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